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Abstract

TM5275 is a potent and orally bioavailable small molecule inhibitor of plasminogen activator
inhibitor-1 (PAI-1). As a key regulator of the fibrinolytic system, PAI-1 is implicated in a variety
of pathophysiological processes, including thrombosis, fibrosis, and cancer. TM5275 has
demonstrated significant therapeutic potential in preclinical models by targeting PAI-1. This
technical guide provides a comprehensive overview of the in vivo toxicity profile of TM5275
sodium, synthesizing available preclinical safety data. The information presented herein is
intended to support further research and development of this compound.

Introduction

TM5275 sodium is a selective inhibitor of PAI-1 with an IC50 of 6.95 pM.[1][2] By inhibiting
PAI-1, TM5275 enhances fibrinolysis, demonstrating antithrombotic efficacy in various animal
models.[1][3] Beyond its antithrombotic effects, TM5275 has been investigated for its potential
therapeutic benefits in other conditions such as hepatic fibrosis and cancer.[4][5] A critical
aspect of the preclinical development of any therapeutic candidate is the thorough evaluation of
its safety and toxicity profile. This document summarizes the key findings from in vivo toxicity
studies of TM5275 sodium.

General Toxicity and Safety Pharmacology
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Preclinical studies in both rodents and non-human primates have consistently indicated a
favorable safety profile for TM5275, with reports of very low toxicity.[1]

Organ System Toxicity

Comprehensive evaluations in rodents and primates have revealed no significant toxicity in
major organ systems. Specifically, TM5275 was found to cause no obvious toxic effects in the
following systems:

Liver[4]

Kidney[4]

Hematopoietic system([4]

Central nervous system[4]

Cardiovascular system[4]

Hemostatic Function

A significant concern with agents that modulate the coagulation or fibrinolytic systems is the
potential for bleeding complications. However, studies have shown that TM5275 does not
adversely affect key parameters of hemostasis. Specifically, TM5275 does not impact:

Platelet activity[3]

Activated partial thromboplastin time (aPTT)[3]

Prothrombin time (PT)[3]

Bleeding time[3]

This lack of effect on hemostatic function is a significant advantage, as it is a common adverse
effect of many anticoagulant agents.[4] Furthermore, TM5275 is highly selective for PAI-1 and
does not interfere with other serpin/serine protease systems, such as al-antitrypsin/trypsin and
a2-antiplasmin/plasmin.[4]
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Quantitative Toxicity Data

While described as having very low toxicity, specific quantitative toxicity values such as the
LD50 (Lethal Dose, 50%) and NOAEL (No-Observed-Adverse-Effect Level) are not extensively
reported in the publicly available literature. The available data is primarily derived from efficacy

studies where the compound was well-tolerated at effective doses.

Table 1: Summary of Dosing in Preclinical Efficacy Studies

Route of Observed
Species Model Administrat Dose(s) Effects on Reference
ion Toxicity
Arteriovenous
10 and 50
Rat shunt Oral Well-tolerated  [1]
: mg/kg
thrombosis
Ferric
chloride-
) land 3
Rat induced Oral Well-tolerated  [3]
. mg/kg
carotid artery
thrombosis
Photochemic
Cynomolgus al-induced
) Oral 10 mg/kg Well-tolerated  [3]
Monkey arterial
thrombosis
) 10 and 50 No effect on
Intestinal ]
Mouse ] ) Oral mg/kg/day for  body weight [6]
fibrosis
2 weeks or food intake
Metabolic
syndrome- No obvious
Rat related Oral Not specified toxicity [4]
hepatic observed
fibrosis
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Experimental Protocols

Detailed protocols for formal toxicology studies are not available in the reviewed literature.
However, methodologies from key in vivo efficacy studies that support the safety assessment of
TM5275 are described below.

Rat Arteriovenous Shunt Thrombosis Model

¢ Animal Model: Male CD rats.

Procedure: Thrombus formation is induced in an arteriovenous shunt.

Drug Administration: TM5275 is administered orally at doses of 10 and 50 mg/kg.

Assessment: Blood clot weight is measured and compared to vehicle-treated controls.

Reference:[1]

Cynomolgus Monkey Photochemical-Induced Arterial
Thrombosis Model

e Animal Model: Cynomolgus monkeys.

Procedure: Arterial thrombosis is induced via a photochemical method.

Drug Administration: TM5275 is administered orally at a dose of 10 mg/kg.

Assessment: The time to primary occlusion is measured.

Reference:[3]

Mouse Model of Intestinal Fibrosis

e Animal Model: Female BALB/c mice.

e Procedure: Chronic colitis and fibrosis are induced by repeated intrarectal injections of 2,4,6-
trinitrobenzenesulfonic acid (TNBS).
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e Drug Administration: TM5275 is administered orally as a carboxymethyl cellulose suspension
at doses of 10 or 50 mg/kg/day for 2 weeks, starting after the sixth TNBS injection.

o Safety Assessment: Body weight and food intake are monitored throughout the study.

o Reference:[6]

Signaling Pathways and Mechanisms

The primary mechanism of action of TM5275 is the inhibition of PAI-1, which in turn modulates
the fibrinolytic pathway.
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Caption: Mechanism of TM5275 in the fibrinolytic pathway.

Conclusion

The available preclinical data indicates that TM5275 sodium has a favorable in vivo toxicity
profile. It is well-tolerated in rodents and non-human primates at therapeutically effective doses,
with no reported organ-specific toxicity or adverse effects on hemostasis. While specific
quantitative toxicity metrics like LD50 and NOAEL are not widely published, the consistent
findings of low toxicity across multiple studies support its potential for further clinical
development. Future work should aim to establish a more detailed quantitative toxicological
profile under Good Laboratory Practice (GLP) conditions to further de-risk its progression into

clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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